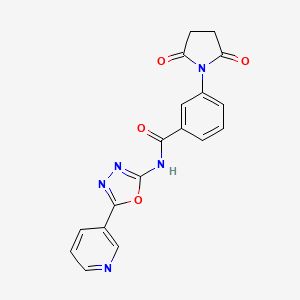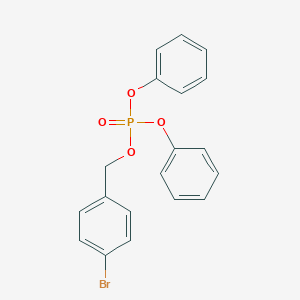
(4-Bromophenyl)methyl diphenyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromophenyl)methyl diphenyl phosphate, also known as BPMDP, is a chemical compound that belongs to the family of organophosphates. It is commonly used as an intermediate in the synthesis of pesticides, flame retardants, and plasticizers. BPMDP has gained significant attention in recent years due to its potential as a research tool in the field of neuroscience.
Wissenschaftliche Forschungsanwendungen
(4-Bromophenyl)methyl diphenyl phosphate has shown potential as a research tool in the field of neuroscience due to its ability to selectively inhibit the activity of acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in many important physiological processes, including memory and learning. By inhibiting AChE, (4-Bromophenyl)methyl diphenyl phosphate can increase the level of acetylcholine in the brain, leading to improved cognitive function.
Wirkmechanismus
(4-Bromophenyl)methyl diphenyl phosphate acts as a reversible inhibitor of AChE by binding to the active site of the enzyme. This prevents the breakdown of acetylcholine, leading to an increase in its concentration in the synapse. The increased level of acetylcholine can enhance synaptic transmission and improve cognitive function.
Biochemical and Physiological Effects
(4-Bromophenyl)methyl diphenyl phosphate has been shown to improve cognitive function in animal models of Alzheimer's disease and other cognitive disorders. It has also been shown to enhance memory consolidation and retrieval in healthy animals. (4-Bromophenyl)methyl diphenyl phosphate has a relatively low toxicity profile and does not appear to produce significant adverse effects at therapeutic doses.
Vorteile Und Einschränkungen Für Laborexperimente
(4-Bromophenyl)methyl diphenyl phosphate is a useful research tool for studying the role of acetylcholine in cognitive function. It is relatively easy to synthesize and has a low toxicity profile. However, (4-Bromophenyl)methyl diphenyl phosphate is not selective for AChE and can also inhibit other enzymes, such as butyrylcholinesterase. This can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research involving (4-Bromophenyl)methyl diphenyl phosphate. One area of interest is the development of more selective AChE inhibitors that can target specific isoforms of the enzyme. Another area of interest is the use of (4-Bromophenyl)methyl diphenyl phosphate as a research tool for studying the role of acetylcholine in other physiological processes, such as muscle contraction and cardiovascular function. Additionally, (4-Bromophenyl)methyl diphenyl phosphate could be used as a starting point for the development of new drugs for the treatment of cognitive disorders.
Synthesemethoden
(4-Bromophenyl)methyl diphenyl phosphate can be synthesized through a multi-step process involving the reaction of 4-bromobenzyl alcohol with diphenyl phosphorochloridate in the presence of a base. The resulting intermediate is then hydrolyzed to form (4-Bromophenyl)methyl diphenyl phosphate. The synthesis method is relatively straightforward and can be performed on a large scale.
Eigenschaften
IUPAC Name |
(4-bromophenyl)methyl diphenyl phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrO4P/c20-17-13-11-16(12-14-17)15-22-25(21,23-18-7-3-1-4-8-18)24-19-9-5-2-6-10-19/h1-14H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXOLBGTVQFQRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(OCC2=CC=C(C=C2)Br)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromophenyl)methyl diphenyl phosphate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2906870.png)
![N-(1,1-Dioxothiolan-3-yl)-N-(oxolan-2-ylmethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2906872.png)
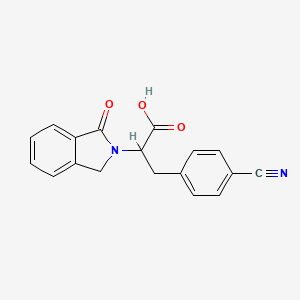
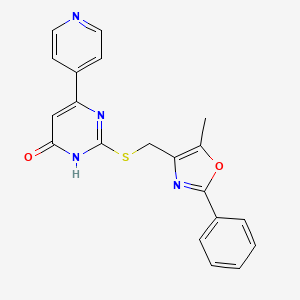
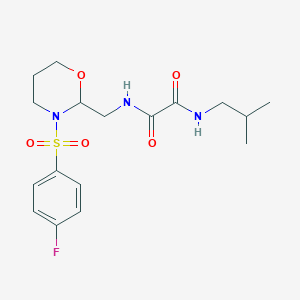

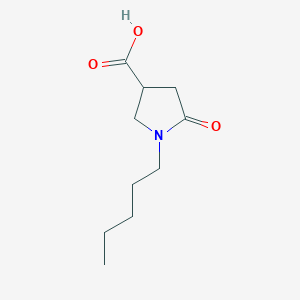

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,3-dimethylbutanamide](/img/structure/B2906882.png)
![2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2906883.png)

![Ethyl imidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B2906887.png)
